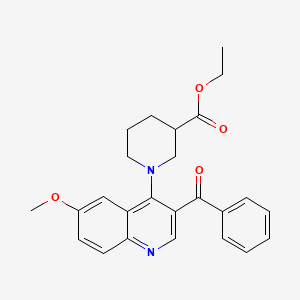

Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-3-carboxylate

Description

Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine-3-carboxylate core substituted at the 1-position with a 3-benzoyl-6-methoxyquinolin-4-yl group. The quinoline moiety, a bicyclic aromatic system with methoxy and benzoyl substituents, distinguishes this compound from simpler piperidine derivatives.

Properties

IUPAC Name |

ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4/c1-3-31-25(29)18-10-7-13-27(16-18)23-20-14-19(30-2)11-12-22(20)26-15-21(23)24(28)17-8-5-4-6-9-17/h4-6,8-9,11-12,14-15,18H,3,7,10,13,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXDUOBDXQGUDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving appropriate precursors.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace functional groups with other substituents.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) are used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, reduction may yield alcohols, and substitution reactions may yield various substituted quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-3-carboxylate exhibit significant anticancer properties. The quinoline moiety is particularly noted for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.

Mechanism of Action:

The compound may function by targeting specific enzymes involved in cell cycle regulation or by disrupting DNA synthesis in cancer cells. For instance, studies have shown that derivatives of benzoylquinolines can inhibit topoisomerases, enzymes crucial for DNA replication and repair.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. The presence of the piperidine ring enhances its interaction with microbial membranes, potentially leading to increased efficacy against bacterial and fungal strains.

Case Study:

In a study involving various bacterial strains, derivatives with similar structures demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Central Nervous System (CNS) Effects

This compound may have implications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier (BBB).

Potential Uses:

Preliminary studies suggest that this compound could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter systems or providing neuroprotective effects.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.

| Structural Feature | Effect on Activity |

|---|---|

| Benzoyl group | Enhances binding affinity to target proteins |

| Methoxy substitution | Increases lipophilicity, aiding BBB penetration |

| Piperidine ring | Contributes to overall biological activity |

Mechanism of Action

The mechanism of action of Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

Enzyme Inhibition: It may inhibit the activity of specific enzymes by binding to their active sites.

Receptor Modulation: It may modulate the activity of receptors by acting as an agonist or antagonist.

DNA Intercalation: The compound may intercalate into DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations :

- Aromatic Systems: The quinoline group in the target compound introduces a larger, planar aromatic system compared to smaller heterocycles like pyrazine or pyrimidine . This may enhance π-π stacking interactions in biological targets but reduce solubility.

- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) or halogens (e.g., chloro in ) can alter electronic properties and metabolic stability.

Physicochemical Properties

- Solubility : The hydrochloride salt of ethyl piperidine-3-carboxylate demonstrates improved aqueous solubility compared to free-base esters. The target compound’s methoxy and benzoyl groups may reduce solubility, necessitating formulation optimization.

Biological Activity

Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-3-carboxylate is a compound of increasing interest in pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a piperidine ring connected to a quinoline moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

This compound is characterized by the presence of a methoxy group and a benzoyl substituent, contributing to its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various quinoline derivatives, including those similar to this compound. For instance, antimicrobial activity against Gram-positive and Gram-negative bacteria has been reported, with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 10 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | TBD |

| Quinoline Derivative A | 10 | Staphylococcus aureus |

| Quinoline Derivative B | 15 | Escherichia coli |

| Quinoline Derivative C | 20 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer properties of compounds containing piperidine and quinoline structures have been extensively studied. For example, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation in various cancer lines, including breast cancer (MCF-7) and lung cancer (A549).

Case Study: Inhibition of Cancer Cell Lines

In a study investigating the effects of quinoline derivatives on MCF-7 cells, it was found that certain compounds exhibited IC50 values ranging from 5 µM to 20 µM, indicating significant cytotoxic effects. The structure–activity relationship (SAR) analysis suggested that modifications on the piperidine ring could enhance activity .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Research indicates that compounds with similar structures can act as inhibitors for various kinases, including anaplastic lymphoma kinase (ALK), with IC50 values reported around 0.174 µM for some piperidine derivatives . This suggests that this compound may also possess enzyme inhibitory activities.

Q & A

Q. Key Considerations :

- Use anhydrous solvents and inert atmospheres to prevent side reactions.

- Monitor reaction progress via TLC or HPLC, especially for intermediates prone to oxidation (e.g., methoxyquinoline derivatives).

Basic Question: How is the structural characterization of this compound performed, and which analytical tools are critical for confirmation?

Methodological Answer:

Structural elucidation relies on a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm proton environments and carbon frameworks. For example, piperidine ring protons appear as multiplet clusters between δ 1.5–3.5 ppm, while the quinoline aromatic protons resonate at δ 7.0–8.5 ppm .

- X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for visualization) resolve molecular geometry and confirm stereochemistry. The SHELX system is particularly robust for small-molecule refinement, even with twinned or high-resolution data .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., m/z 423.1912 for C₂₅H₂₆N₂O₄) validate molecular formulae .

Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities in complex splitting patterns.

Advanced Question: How can researchers optimize synthetic yields when introducing sterically hindered substituents to the piperidine ring?

Methodological Answer:

Steric hindrance challenges arise during alkylation or acylation of the piperidine nitrogen. Strategies include:

- Microwave-Assisted Synthesis : Enhances reaction rates and reduces decomposition (e.g., 30% yield improvement in analogous ethyl piperidine-3-carboxylate derivatives under 100 W, 120°C for 1 hour) .

- Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to activate electrophiles.

- Protecting Groups : Temporarily block reactive sites (e.g., Boc protection of the piperidine nitrogen) to direct regioselectivity .

Case Study : In rac-ethyl 1-[2-(1,3-dioxolan-2-yl)ethyl]piperidine-3-carboxylate synthesis, NaI was critical for facilitating SN2 displacement of bromoethyl-dioxolane, achieving 65% yield .

Advanced Question: What methodologies are employed to analyze biological activity, and how can contradictory data in antimicrobial assays be resolved?

Methodological Answer:

- LC-MS/MS Profiling : Identifies bioactive metabolites and quantifies potency. For example, alkaloid fractions from Caryota mitis (containing ethyl-N-methyl piperidine-3-carboxylate) showed gram-positive antimicrobial activity via LC-MS/MS-guided isolation .

- Dose-Response Studies : Resolve discrepancies by testing across multiple concentrations (e.g., IC₅₀ values) and validating with orthogonal assays (e.g., broth microdilution vs. disk diffusion).

- Mechanistic Studies : Use fluorescence-based membrane permeability assays or β-galactosidase reporter systems to distinguish bacteriostatic vs. bactericidal effects .

Contradiction Analysis : If activity varies between studies, consider strain-specific resistance genes (e.g., efflux pumps) or solvent interference (e.g., DMSO quenching reactive oxygen species).

Advanced Question: How can crystallographic data resolve ambiguities in molecular conformation, particularly for the quinoline-piperidine junction?

Methodological Answer:

- Twinned Data Refinement : SHELXL’s twin refinement module (BASF parameter) corrects for pseudo-merohedral twinning, common in quinoline derivatives .

- Hydrogen Bonding Networks : ORTEP-III visualizes intermolecular interactions (e.g., C=O···H-N) stabilizing the piperidine chair conformation. For example, in ethyl 1-benzyl-4-hydroxypyrrolidine-3-carboxylate, O–H···O=C hydrogen bonds locked the ring in a specific twist .

- Disorder Modeling : Use PART instructions in SHELXL to account for rotational disorder in flexible substituents (e.g., benzoyl groups).

Validation Tools : R-factor convergence (<5%) and residual electron density maps (<0.5 eÅ⁻³) ensure model accuracy .

Advanced Question: How do researchers leverage informer libraries to evaluate synthetic methodologies for structurally complex analogs?

Methodological Answer:

- Aryl Halide Informer Libraries : Screen reactions against diverse substrates (e.g., Merck’s 18-member library) to assess functional group tolerance. For example, compound X6 (a bromo-chloro benzoquinoline) tested coupling efficiency under Pd-catalyzed conditions .

- High-Throughput Pipelines : Automated workflows (e.g., Chemspeed platforms) rapidly generate SAR data, identifying steric or electronic bottlenecks.

- Machine Learning : Train models on informer library outcomes to predict optimal conditions for new derivatives (e.g., solvent polarity, catalyst loading).

Case Application : A Suzuki-Miyaura screen using X6 revealed that electron-deficient aryl chlorides required SPhos ligands for >80% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.